1-(1,1-Difluoroethyl)-4-isobutylbenzene
Overview
Description
“1-(1,1-Difluoroethyl)-4-isobutylbenzene” is a hypothetical organic compound. It would be composed of a benzene ring, which is a six-carbon ring with alternating double bonds, substituted with a 1,1-difluoroethyl group and an isobutyl group .
Synthesis Analysis
While specific synthesis methods for “1-(1,1-Difluoroethyl)-4-isobutylbenzene” are not available, similar compounds have been synthesized using various methods. For instance, 1,1-difluoroethylated aromatics can be synthesized using 1,1-difluoroethyl chloride as a difluoroethylating reagent .Molecular Structure Analysis
The molecular structure of “1-(1,1-Difluoroethyl)-4-isobutylbenzene” would likely consist of a benzene ring substituted with a 1,1-difluoroethyl group and an isobutyl group .Chemical Reactions Analysis
The 1,1-difluoroethyl radical, a component of the compound you’re interested in, has been studied for its photodissociation dynamics .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(1,1-Difluoroethyl)-4-isobutylbenzene” would depend on its exact molecular structure. Similar compounds, such as 1,1-difluoroethyl and 1-(1,1-difluoroethyl)-4-(trifluoromethyl)benzene, have been characterized for their physical and chemical properties .Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(1,1-difluoroethyl)-4-(2-methylpropyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2/c1-9(2)8-10-4-6-11(7-5-10)12(3,13)14/h4-7,9H,8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBENDOBVVLHMQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60846587 | |
Record name | 1-(1,1-Difluoroethyl)-4-(2-methylpropyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60846587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,1-Difluoroethyl)-4-isobutylbenzene | |
CAS RN |
918110-09-5 | |
Record name | 1-(1,1-Difluoroethyl)-4-(2-methylpropyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60846587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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